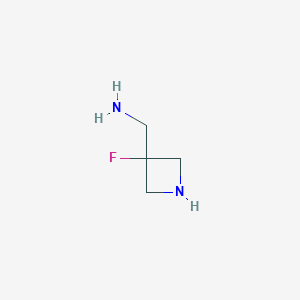
methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the acetyl and methoxy groups through electrophilic aromatic substitution reactions.
Formation of the Enone Side Chain: The enone side chain is introduced via a Knoevenagel condensation reaction between an aldehyde and a methoxy-substituted acetophenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.
化学反応の分析
Types of Reactions
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone side chain to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole core or the enone side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole core can mimic natural substrates of enzymes, allowing the compound to inhibit or activate enzymatic activity. The enone side chain can undergo Michael addition reactions with nucleophiles, leading to covalent modification of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a benzoate core instead of an indole core.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: Contains a similar enone side chain but with an imidazolidine core.
Uniqueness
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The combination of the indole core with the enone side chain provides a unique set of chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C17H17NO6 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
methyl 1-acetyl-5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-10(19)18-13-6-5-11(22-2)9-12(13)16(17(21)24-4)14(18)7-8-15(20)23-3/h5-9H,1-4H3/b8-7+ |
InChIキー |
QZCKYQYQFUUVDB-BQYQJAHWSA-N |
異性体SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1/C=C/C(=O)OC)C(=O)OC |
正規SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C=CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


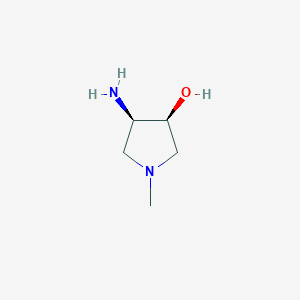
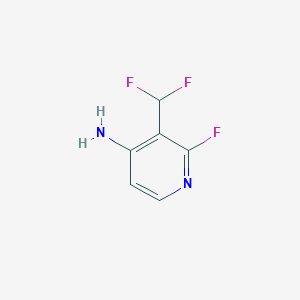
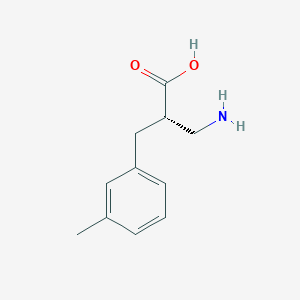
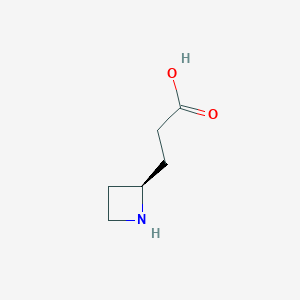
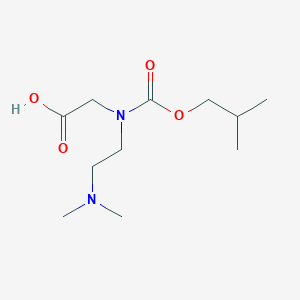
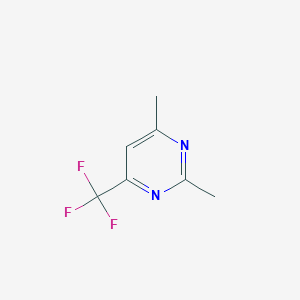
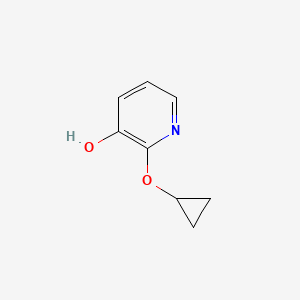
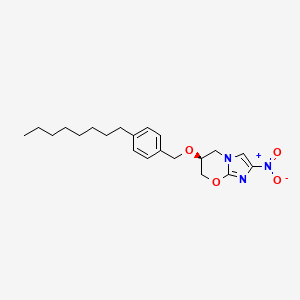
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
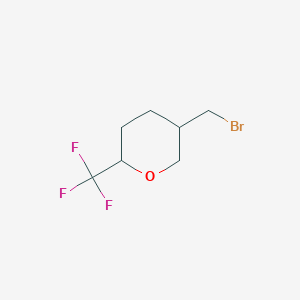


![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
